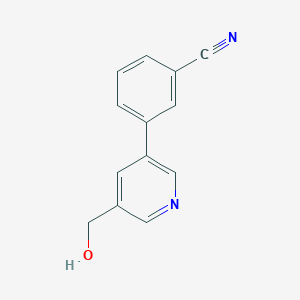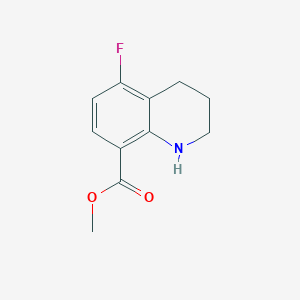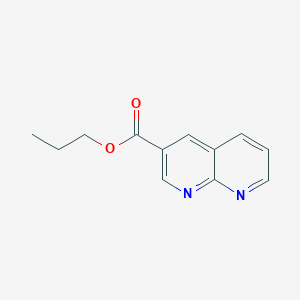
2-(Chloromethyl)-6-(trifluoromethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-(trifluoromethoxy)pyridine is a chemical compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a trifluoromethoxy group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(trifluoromethoxy)pyridine typically involves the introduction of the chloromethyl and trifluoromethoxy groups onto the pyridine ring. One common method involves the reaction of 2-chloromethylpyridine with a trifluoromethoxylating agent under specific conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at low temperatures to ensure the stability of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives of the pyridine ring.
Oxidation: The major product is the pyridine N-oxide.
Reduction: The major product is 2-methyl-6-(trifluoromethoxy)pyridine.
科学的研究の応用
2-(Chloromethyl)-6-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.
Biology: The compound can be used to modify biological molecules, potentially leading to new bioactive compounds.
Medicine: It serves as a building block for the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and materials with unique properties, such as increased stability or bioavailability.
作用機序
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s overall pharmacokinetic and pharmacodynamic profile.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
- 2-(Chloromethyl)-5-(trifluoromethoxy)pyridine
- 2-(Chloromethyl)-4-(trifluoromethoxy)pyridine
Uniqueness
2-(Chloromethyl)-6-(trifluoromethoxy)pyridine is unique due to the specific positioning of the trifluoromethoxy group at the 6-position on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds. The trifluoromethoxy group imparts unique electronic and steric properties that can enhance the compound’s stability and bioactivity.
特性
分子式 |
C7H5ClF3NO |
|---|---|
分子量 |
211.57 g/mol |
IUPAC名 |
2-(chloromethyl)-6-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-5-2-1-3-6(12-5)13-7(9,10)11/h1-3H,4H2 |
InChIキー |
IUNGERYPOZEOFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)OC(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)








